2-(Tetrahydro-3-furanyl)ethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

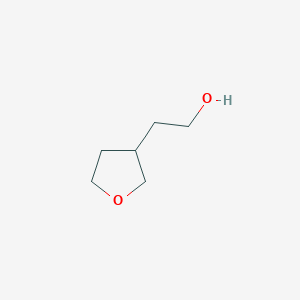

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNHEBUGYPWWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456039 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130990-25-9 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stepwise Hydrogenation of the Furan Ring:the Hydrogenation of the Furan Ring is Not a Single Step Event but Rather a Sequential Addition of Hydrogen Atoms to the Carbon Atoms of the Ring. Dft Studies on Furan Hydrogenation on a Pd 111 Surface Suggest a Preferred Pathway for This Process.rsc.orgalthough the Specific Substrate is 2 Furan 3 Yl Ethanol, the Fundamental Steps of Furan Ring Saturation Are Analogous.

The process is believed to proceed through the formation of dihydrofuran (DHF) and then tetrahydrofuran (B95107) (THF) intermediates. rsc.org For a 3-substituted furan (B31954), the hydrogenation can be initiated at the α-carbons (C2 and C5) or the β-carbons (C3 and C4). The presence of the ethanol (B145695) substituent at the C3 position may influence the regioselectivity of the initial hydrogen attack.

A plausible mechanistic pathway involves the following key intermediates:

Formation of a Dihydrofuran Intermediate: The first two hydrogen atoms add to two of the carbon atoms of the furan ring. For instance, addition to the C2 and C5 positions would yield 3-(2-hydroxyethyl)-2,5-dihydrofuran. Dihydrofuran has been identified as a stable intermediate in furan hydrogenation. rsc.org

Formation of a Tetrahydrofuran Intermediate: The dihydrofuran intermediate remains adsorbed on the catalyst surface and undergoes further hydrogenation. The remaining double bond in the ring is saturated by the addition of two more hydrogen atoms, leading to the formation of the tetrahydrofuran ring.

Chemical Transformations and Derivatization of 2 Tetrahydro 3 Furanyl Ethanol

Hydroxyl Group Reactivity and Functional Group Interconversions

The primary hydroxyl group in 2-(Tetrahydro-3-furanyl)ethanol is the principal site of its chemical reactivity, allowing for a diverse array of functional group interconversions. These transformations are fundamental in modifying the molecule's properties and preparing it for subsequent synthetic steps.

Standard protocols for the conversion of primary alcohols can be applied to this compound to yield a variety of derivatives. For instance, oxidation reactions can convert the alcohol to the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield 2-(tetrahydro-3-furanyl)acetaldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would lead to the formation of 2-(tetrahydro-3-furanyl)acetic acid.

Furthermore, the hydroxyl group is an excellent precursor for the introduction of various leaving groups, facilitating nucleophilic substitution reactions. Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base would furnish the corresponding sulfonate esters. These activated intermediates can then be displaced by a wide range of nucleophiles, including halides, azides, and cyanides, to introduce new functionalities.

Esterification, another key reaction of the hydroxyl group, can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides. This transformation is not only a common protection strategy for the alcohol but also a method to incorporate the tetrahydrofuranyl moiety into larger ester-containing molecules.

The following table summarizes the expected functional group interconversions of this compound based on established alcohol chemistry.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Pyridinium chlorochromate (PCC) | 2-(Tetrahydro-3-furanyl)acetaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | 2-(Tetrahydro-3-furanyl)acetic acid | Oxidation |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(Tetrahydro-3-furanyl)ethyl tosylate | Sulfonylation |

| This compound | Acetic anhydride, Pyridine | 2-(Tetrahydro-3-furanyl)ethyl acetate | Esterification |

| This compound | Thionyl chloride (SOCl2) | 3-(2-Chloroethyl)tetrahydrofuran | Halogenation |

Synthetic Applications as an Intermediate in Complex Molecule Construction

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules, particularly those containing a tetrahydrofuran (B95107) substructure, which is a common motif in many natural products and pharmaceuticals.

The primary alcohol provides a handle for elongation of the carbon chain or for linking the tetrahydrofuranyl moiety to other molecular fragments. For example, the corresponding aldehyde or carboxylic acid derivatives could participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions.

While specific examples of the use of this compound in the total synthesis of complex molecules are not readily found in the current literature, its potential is evident. For instance, it could serve as a precursor for the synthesis of substituted bicyclic ethers or lactones, which are key components of various biologically active compounds. The development of synthetic routes that leverage the unique structure of this compound is an area ripe for exploration.

| Precursor | Potential Synthetic Transformation | Resulting Structure Type | Potential Application |

| 2-(Tetrahydro-3-furanyl)acetaldehyde | Wittig Reaction | Substituted Alkenes | Elongation of carbon chain |

| 2-(Tetrahydro-3-furanyl)acetic acid | Amide Coupling | Amides | Introduction of nitrogen-containing functionalities |

| 2-(Tetrahydro-3-furanyl)ethyl tosylate | Intramolecular Cyclization | Bicyclic Ethers | Synthesis of novel heterocyclic scaffolds |

Biological Activity and Mechanistic Studies of 2 Tetrahydro 3 Furanyl Ethanol

In Vitro Pharmacological Investigations

There is currently no publicly available scientific literature detailing in vitro pharmacological investigations of 2-(Tetrahydro-3-furanyl)ethanol. Searches for studies assessing the effects of this compound in various assays, such as receptor binding, enzyme inhibition, or other pharmacological screens, did not yield any relevant results.

Cellular and Molecular Mechanisms of Action

Information regarding the cellular and molecular mechanisms of action of this compound is not available in the current body of scientific literature. No studies have been identified that explore its interactions with specific cellular targets, signaling pathways, or molecular processes.

Potential Therapeutic and Bioactive Applications (General Categories)

Due to the absence of any in vitro or in vivo studies on the biological activity of this compound, there is no scientific basis to suggest any potential therapeutic or bioactive applications for this compound. Any such claims would be purely speculative without supporting research data.

Computational Chemistry and Molecular Modeling of 2 Tetrahydro 3 Furanyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 2-(tetrahydro-3-furanyl)ethanol. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies.

Theoretical studies on related compounds, such as 3-hydroxy-tetrahydrofuran (3-HTHF), provide a framework for understanding what can be expected for this compound. For instance, calculations on 3-HTHF using the B3LYP functional have been used to determine properties like dipole moments and polarizabilities, which are crucial for understanding intermolecular interactions. ni.ac.rs The geometry of the neutral and cationic forms of similar furanose-structured alcohols has been optimized at the DFT level to estimate ionization energies. ni.ac.rsscispace.com These calculations are often supplemented with higher-level ab initio methods to achieve more reliable results. ni.ac.rs

For this compound, such calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other chemical species.

Table 1: Calculated Electronic Properties of Related Tetrahydrofuran (B95107) Derivatives

| Property | 3HTHF-A Conformer | 3HTHF-B Conformer | 3HTHF-C Conformer |

|---|---|---|---|

| Dipole Moment (D) | 1.6793 | 2.7072 | 1.7710 |

| Dipole Polarizability (au) | 55.303 | 55.534 | 55.401 |

Data derived from B3LYP/6-311+G(2d,2p) calculations on 3-hydroxy-tetrahydrofuran (3HTHF) conformers, which serve as a model for this compound. ni.ac.rs

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tetrahydrofuran ring and the rotatable bonds in the ethanol (B145695) side chain mean that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures.

Studies on analogous molecules like tetrahydrofurfuryl alcohol (THFA) and 3-hydroxy-tetrahydrofuran (3HTHF) have identified multiple stable conformers using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). ni.ac.rs For 3HTHF, six different conformers have been reported at the MP2/6-31G(1d) and DFT (BP86/6-31G(1d)) levels of theory. ni.ac.rs A similar approach for this compound would involve systematically rotating the single bonds and calculating the potential energy surface to locate the energy minima.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of these conformers over time in various environments, such as in a vacuum or in a solvent like water. MD simulations provide insights into the flexibility of the molecule, the stability of different conformers at various temperatures, and how intermolecular forces, like hydrogen bonding, influence its structure and dynamics. Recent MD simulations on water-ethanol mixtures, for example, have explored properties like density, excess mixing volume, and diffusion coefficients, showcasing the power of this technique to understand solution behavior. arxiv.org

In Silico Prediction of Biological Interactions and Target Binding

In silico target fishing is a computational strategy used to identify potential protein targets for a given molecule. nih.gov This approach is vital for understanding the potential biological activity and mechanism of action of compounds like this compound. nih.gov These methods can be broadly categorized as ligand-based and receptor-based. nih.gov

Ligand-based methods would involve comparing the structural and physicochemical properties of this compound to databases of compounds with known biological activities. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling could predict potential targets based on shared features with active molecules. nih.gov

Receptor-based methods, such as molecular docking, would involve computationally placing this compound into the binding sites of various proteins. The binding affinity and mode of interaction would be scored to predict the most likely biological targets. uniba.it For instance, a recent study successfully used an in silico tool to predict the binding of 55 cannabinoids to over 4,700 biological targets, demonstrating the utility of this approach for screening large numbers of potential interactions. nih.gov Such an approach for this compound could reveal potential interactions with enzymes, receptors, or ion channels, guiding further experimental investigation.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound may undergo is crucial for predicting its stability and metabolic fate. Reaction pathway modeling involves calculating the potential energy surface of a reaction to identify the most favorable routes from reactants to products.

A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the geometry of the transition state and calculate its energy.

For complex molecules with multiple conformations, such as this compound, methods like multi-path variational transition state theory (MP-VTST) can be employed. rsc.orgosti.govresearchgate.netrsc.org This theory accounts for the different conformations of both the reactants and the transition states. rsc.org For example, in the reaction of ethanol with a hydroxyl radical, multiple saddle points on the potential energy surface were considered to calculate the thermal rate constants. rsc.org A similar detailed analysis for this compound could model reactions like oxidation or dehydration, providing critical data on reaction kinetics and the influence of factors like temperature and hydrogen bonding on the activation energy. osti.govrsc.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-Hydroxy-tetrahydrofuran | 3HTHF |

| Tetrahydrofurfuryl alcohol | THFA |

| Ethanol | - |

| 2-Butanol | - |

| 2-Methoxyfuran | - |

| Water | - |

| Hydroxyl radical | OH |

| Carbon monoxide | CO |

| Acetylene | HCCH |

| Hydrogen | H |

| Methyl radical | CH3 |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Tetrahydro 3 Furanyl Ethanol

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of 2-(Tetrahydro-3-furanyl)ethanol. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing a detailed fingerprint of the compound's atomic and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide unambiguous evidence for its structure. In the ¹H NMR spectrum, characteristic signals would correspond to the protons of the ethanol (B145695) side chain and the tetrahydrofuran (B95107) ring. The chemical shifts, integration values, and coupling patterns of these signals allow for the precise assignment of each proton. For instance, the hydroxyl proton would appear as a broad singlet, while the methylene (B1212753) protons adjacent to the hydroxyl group and those on the tetrahydrofuran ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. researchgate.net

Infrared (IR) Spectroscopy Infrared spectroscopy is primarily used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. youtube.comchemicalbook.com The presence of the tetrahydrofuran ring is confirmed by a strong C-O-C stretching vibration, typically observed in the 1050-1150 cm⁻¹ region. youtube.com Additionally, C-H stretching vibrations from the alkane backbone are expected around 2850-3000 cm⁻¹. youtube.comut.ee

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (116.16 g/mol ). epa.gov Common fragmentation patterns for alcohols include the loss of a water molecule (dehydration), resulting in a peak at [M-18]⁺. youtube.com Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a typical fragmentation pathway for alcohols and ethers, leading to characteristic fragment ions that help confirm the structure. youtube.comimreblank.ch

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for CH₂CH₂OH protons, tetrahydrofuran ring protons, and a broad singlet for the -OH group. researchgate.net |

| ¹³C NMR | Distinct signals for each of the six carbon atoms in the molecule. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-O-C stretch (~1050-1150 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹). youtube.comchemicalbook.com |

| Mass Spectrometry | Molecular ion peak at m/z 116. Fragmentation peaks corresponding to dehydration ([M-18]⁺) and alpha-cleavage. epa.govyoutube.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is found.

Gas Chromatography (GC) Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. For furan (B31954) derivatives, columns such as the HP-5MS are often employed. nih.gov The purity of the compound can be determined by the relative area of its peak in the resulting chromatogram. Sometimes, derivatization to a more volatile form, such as a trimethylsilyl (B98337) derivative, may be employed to improve chromatographic performance. nih.gov

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. HPLC is particularly useful for less volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase HPLC with a C8 or C18 column and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile) would be a suitable approach for separation and purity assessment. nih.govresearchgate.net Detection is commonly achieved using a refractive index detector (RID) or a UV detector if the compound possesses a suitable chromophore.

| Technique | Typical Parameters | Application |

| Gas Chromatography (GC) | Column: HP-5MS or similar non-polar/mid-polar column. nih.govDetector: Flame Ionization Detector (FID). Carrier Gas: Helium or Nitrogen. | Separation of volatile components and purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Column: C8 or C18 reversed-phase. Mobile Phase: Water/Methanol or Water/Acetonitrile gradient. researchgate.netDetector: Refractive Index Detector (RID) or UV. | Purity analysis of the compound, especially if it is part of a non-volatile mixture. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer the highest level of analytical power, providing both separation and structural identification in a single analysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust and widely used hyphenated technique for the definitive identification and quantification of volatile and semi-volatile organic compounds. imreblank.ch As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. researchgate.net This allows for positive identification by comparing the obtained mass spectrum with library spectra or through interpretation of the fragmentation pattern. imreblank.chresearchgate.net For trace analysis of furan derivatives in complex matrices, sample preparation techniques like headspace (HS) or solid-phase microextraction (SPME) are often coupled with GC-MS to enhance sensitivity. nih.govresearchgate.netrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is the technique of choice for analyzing compounds that are not amenable to GC, such as those that are non-volatile or thermally unstable. nih.govnih.gov The eluent from the HPLC column is introduced into the mass spectrometer, providing molecular weight and structural information for the separated components. The development of tandem mass spectrometry (LC-MS/MS) has further enhanced the capabilities of this technique, offering improved sensitivity, selectivity, and structural elucidation through collision-induced dissociation of molecular ions. nih.govnih.govnih.gov This is particularly valuable for quantifying low levels of the compound in complex biological or environmental samples. nih.gov

| Technique | Ionization Method | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Provides detailed, reproducible fragmentation patterns for library matching. High sensitivity and specificity. imreblank.ch |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Applicable to a wider range of compounds, including non-volatile ones. High sensitivity and structural confirmation. nih.govnih.gov |

Environmental Fate and Degradation Pathways of 2 Tetrahydro 3 Furanyl Ethanol

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of 2-(Tetrahydro-3-furanyl)ethanol is anticipated to be initiated by microbial communities present in soil and water. The presence of both a cyclic ether (tetrahydrofuran) and a primary alcohol (ethanol) functional group suggests that multiple enzymatic pathways could be involved in its transformation.

Drawing parallels with the well-studied biodegradation of tetrahydrofuran (B95107) (THF), the initial step in the breakdown of the tetrahydrofuran ring in this compound is likely an oxidative attack. ethz.chnih.govencyclopedia.pubasm.org This is often catalyzed by monooxygenase enzymes, leading to the hydroxylation of the ring, typically at the carbon atom adjacent to the ether oxygen. ethz.chasm.org This initial hydroxylation is a critical, and often rate-limiting, step in the degradation of cyclic ethers. asm.org For instance, in the degradation of THF, the formation of 2-hydroxytetrahydrofuran (B17549) is a key intermediate. nih.govencyclopedia.pubnih.gov

A number of microbial strains have been identified that can degrade THF and related cyclic ethers, including species from the genera Rhodococcus, Pseudonocardia, Pseudomonas, and the filamentous fungus Pseudallescheria boydii. nih.govencyclopedia.pubfrontiersin.orgresearchgate.net These microorganisms could potentially metabolize the tetrahydrofuran moiety of this compound.

The ethanol (B145695) side chain of the molecule is expected to be readily biodegradable. Primary alcohols are generally susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases found in a wide range of microorganisms. wikipedia.org This process would convert the ethanol group to the corresponding carboxylic acid. The biodegradation of alcohol ethoxylates, which also contain alcohol and ether functionalities, is well-documented and generally proceeds rapidly. nih.govcanada.caresearchgate.netmercurychemical.com

Table 1: Potential Microbial Genera Involved in the Biodegradation of Structurally Similar Compounds

| Microbial Genus | Structurally Similar Compound Degraded | Reference |

| Rhodococcus | Tetrahydrofuran | encyclopedia.pubfrontiersin.org |

| Pseudonocardia | Tetrahydrofuran | encyclopedia.pubfrontiersin.org |

| Pseudomonas | Tetrahydrofuran | encyclopedia.pub |

| Pseudallescheria | Tetrahydrofuran | nih.govresearchgate.net |

Environmental Distribution and Mobility Models

The environmental distribution and mobility of this compound can be inferred from its physicochemical properties. While specific experimental data are not available, its structure suggests it will be relatively water-soluble due to the presence of the polar hydroxyl group and the ether oxygen.

The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning of a chemical. A low LogP value of -0.41 has been reported for this compound, indicating that it is hydrophilic. hit2lead.com This suggests a low tendency to adsorb to soil and sediment organic matter and a preference for remaining in the aqueous phase.

Consequently, this compound is expected to be mobile in soil and has the potential to leach into groundwater. Its low volatility, inferred from its structure, suggests that volatilization from water or soil surfaces will not be a significant transport mechanism.

Table 2: Predicted Environmental Mobility of this compound Based on Physicochemical Properties

| Parameter | Predicted Value/Characteristic | Implication for Environmental Mobility | Reference |

| Water Solubility | High (inferred from structure) | High mobility in aquatic systems | |

| LogP | -0.41 | Low adsorption to soil and sediment, high mobility | hit2lead.com |

| Volatility | Low (inferred from structure) | Limited transport in the atmosphere |

Biotransformation and Metabolic Pathways in Organisms

The biotransformation and metabolic pathways of this compound in organisms are likely to mirror the initial steps of biodegradation. In mammals, metabolism is expected to occur primarily in the liver. wikipedia.org

The ethanol side chain would likely be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding carboxylic acid, 2-(tetrahydro-3-furanyl)acetic acid. wikipedia.org This is a common metabolic pathway for primary alcohols. wikipedia.org

The tetrahydrofuran ring could undergo oxidative metabolism, similar to what is observed in microbial degradation. This would likely involve cytochrome P450 monooxygenases, leading to hydroxylation of the ring. nih.gov The resulting hydroxylated metabolites could then be further oxidized or conjugated for excretion. Studies on alcohol ethoxylates have shown that both the alkyl chain and the ethoxylate groups are sites of metabolism, involving hydroxylation, O-dealkylation, and subsequent conjugation. nih.gov

It is also possible that the ether bond could be cleaved, although this is generally considered a minor metabolic pathway for ethers. nih.gov The resulting metabolites would then be further processed through standard metabolic routes.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(tetrahydro-3-furanyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer :

- Halogenation/Sulfonation : (Tetrahydro-3-furanyl)methanol can be halogenated using thionyl chloride (SOCl₂) or sulfonated with tosyl chloride (TsCl) to generate intermediates like (tetrahydro-3-furanyl)methyl chloride or tosylate. These intermediates can undergo nucleophilic substitution with ethanolamine derivatives .

- Reaction Optimization : Temperature (70–150°C) and reaction time (0.1–15 hours) are critical. Catalysts such as potassium carbonate or dimethylaminopyridine (DMAP) improve yields. Monitor progress via TLC or GC-MS .

Q. Q2. How can spectroscopic data (NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer :

- NMR : The tetrahydrofuran oxygen induces deshielding in nearby protons. For example, the –CH₂OH group in ethanol will show a triplet near δ 3.5–4.0 ppm (coupled to adjacent CH₂). Compare with NIST reference data for Tetrahydro-3-furanmethanol (CAS-specific shifts) .

- IR : The hydroxyl (–OH) stretch (3200–3600 cm⁻¹) and ether (C–O–C) vibrations (1050–1150 cm⁻¹) are diagnostic. Use attenuated total reflectance (ATR) FTIR for solid/liquid samples.

Q. Q3. What safety protocols are essential when handling this compound in the lab?

Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H333 hazard) .

- Waste Disposal : Segregate organic waste and transfer to licensed facilities for incineration. Avoid aqueous disposal due to potential environmental toxicity .

Advanced Research Questions

Q. Q4. How can computational methods predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?

Methodological Answer :

- Group Contribution Methods : Apply the "centerpiece" approach to estimate vaporization enthalpy (ΔHvap) by breaking the molecule into functional groups (e.g., –OH, tetrahydrofuran ring). Validate predictions with experimental data from analogous compounds like 2-(phenyl-amino)-ethanol .

- DFT Calculations : Use Gaussian or ORCA software to model molecular geometry and intermolecular forces. Compare with NIST thermochemical data .

Q. Q5. What catalytic applications exist for derivatives of this compound in cross-coupling reactions?

Methodological Answer :

- Boronate Esters : Synthesize 4,4,5,5-Tetramethyl-2-(tetrahydro-3-furanyl)-1,3,2-dioxaborolane via Suzuki-Miyaura coupling. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water mixtures .

- Mechanistic Studies : Use in situ NMR to track intermediates. Compare reaction rates with non-furan-containing analogs to assess steric/electronic effects.

Q. Q6. How can metabolic pathways of this compound be studied in vitro?

Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and NADPH. Analyze metabolites via LC-MS/MS. Look for oxidation products (e.g., ketones) or conjugates (e.g., glucuronides) .

- Enzyme Inhibition : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorescent probes.

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported boiling points for tetrahydrofuran derivatives: How to reconcile these in experimental design?

Methodological Answer :

- Source Evaluation : Prioritize data from NIST or peer-reviewed journals over patents. For example, NIST lists Tetrahydro-3-furanmethanol’s boiling point as 411.9±45.0°C (predicted), whereas patent data may vary due to impurities .

- Experimental Validation : Perform distillation under reduced pressure and characterize purity via GC-FID.

Analytical Techniques for Purity Assessment

Q. Q8. Which chromatographic methods are optimal for quantifying this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.